Potassium hexachlororhenate(IV)

Magnetic materials Low-temperature physics Lattice dynamics

A key precursor for rhenium-based catalysts, this compound exhibits unique properties for spintronics and bifunctional catalysis. Its large magnetic anisotropy (0.6-4 meV/TM atom) and distinct low-temperature magnetic ordering (Curie point 12.4 K) make it ideal for high-density memory and model system research. The single-step reduction to metallic Re offers efficient electrodeposition pathways, differentiating it from perrhenate salts.

Molecular Formula Cl6K2Re
Molecular Weight 477.1 g/mol
CAS No. 16940-97-9
Cat. No. B103337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium hexachlororhenate(IV)
CAS16940-97-9
Molecular FormulaCl6K2Re
Molecular Weight477.1 g/mol
Structural Identifiers
SMILESCl[Re-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+]
InChIInChI=1S/6ClH.2K.Re/h6*1H;;;/q;;;;;;2*+1;+4/p-6
InChIKeyHGCRXIXEXSEJGV-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Hexachlororhenate(IV) (CAS 16940-97-9): Core Physical and Structural Characteristics for Scientific Procurement


Potassium hexachlororhenate(IV) (K₂ReCl₆, CAS 16940-97-9) is a light-green crystalline inorganic solid with a cubic Fm3̅m crystal structure (a = 9.84 Å) [1]. It exhibits a density of 3.31–3.34 g/cm³ at 25 °C, a molar mass of 477.12 g/mol, and is soluble in hydrochloric acid [1]. This compound serves as a key precursor for rhenium-based catalysts and materials, with applications spanning metathesis, hydrogenation, and magnetic materials research [1].

Why Generic Substitution of Potassium Hexachlororhenate(IV) (CAS 16940-97-9) Fails: The Need for Quantified Differentiation


While many hexachlorometallate salts share the K₂MCl₆ formula, direct substitution is not scientifically valid. Potassium hexachlororhenate(IV) exhibits a unique combination of low-temperature magnetic ordering, distinct lattice dynamics, and catalytic behavior that differs markedly from its osmium, iridium, and platinum analogs, as well as from other rhenium precursors like perrhenate salts [1][2]. The following quantitative evidence demonstrates that even structurally similar compounds diverge significantly in measurable properties critical to research and industrial applications [1][2].

Quantitative Differentiation Guide: Potassium Hexachlororhenate(IV) (CAS 16940-97-9) vs. Analogs


Rotary Mode Frequency: K₂ReCl₆ vs. K₂OsCl₆, K₂IrCl₆, K₂PtCl₆

Low-temperature specific heat measurements reveal that K₂ReCl₆ exhibits the lowest effective rotary mode frequency among its 5d transition metal analogs, indicating distinct lattice dynamics that impact low-temperature thermodynamic properties [1].

Magnetic materials Low-temperature physics Lattice dynamics

Magnetic Anisotropy Energy (MAE): K₂ReCl₆ vs. K₂OsCl₆, K₂IrCl₆

Density functional theory (DFT) calculations demonstrate that K₂ReCl₆ possesses large magnetic anisotropy energy (MAE) in the range of 0.6–4 meV per transition metal atom, which is one to two orders of magnitude higher than conventional MAE materials like transition metals and their multilayers [1]. This property is shared among the K₂ReCl₆, K₂OsCl₆, and K₂IrCl₆ series, but K₂ReCl₆ stabilizes in a high-spin S = 3/2 state rather than the pseudo-spin J_eff = 3/2 state expected for a 5d³ configuration, due to large exchange splitting [1].

Spintronics Magnetic data storage Quantum materials

Catalytic Bifunctionality: K₂ReCl₆ vs. Re₂Cl₁₀

When used as a precursor for supported rhenium catalysts, K₂ReCl₆ yields materials that catalyze both double bond isomerization and metathesis of 1-octene at room temperature, in contrast to catalysts prepared from Re₂Cl₁₀ which exhibit different reactivities due to distinct surface species as evidenced by XPS [1].

Olefin metathesis Heterogeneous catalysis Isomerization

Electrochemical Reduction Mechanism: K₂ReCl₆ vs. KReO₄

In molten LiF-NaF-KF eutectic at 700 °C, K₂ReCl₆ decomposes to a Re(II) species that can be reduced to metallic Re in a single reversible step, whereas KReO₄ (potassium perrhenate) follows a two-step reduction mechanism [1]. This mechanistic difference offers potential advantages in electrochemical rhenium deposition processes.

Electrochemistry Molten salt chemistry Rhenium recovery

ESI-MS Detection Sensitivity: K₂ReCl₆ vs. KReO₄

Electrospray ionization mass spectrometry (ESI-MS) exhibits higher sensitivity for K₂ReCl₆ compared to KReO₄ at equimolar concentrations, as demonstrated by comparative analysis of 1:1 aqueous solutions [1].

Analytical chemistry Mass spectrometry Trace analysis

Optimal Application Scenarios for Potassium Hexachlororhenate(IV) (CAS 16940-97-9) Based on Quantified Differentiation


Spintronic Device Fabrication Leveraging High Magnetic Anisotropy Energy

The large magnetic anisotropy energy (0.6–4 meV/TM atom) of K₂ReCl₆, one to two orders of magnitude greater than conventional transition metals and multilayers, makes it a prime candidate for developing high-density, low-power spintronic memory and logic devices [1].

Tandem Olefin Isomerization-Metathesis Catalysis

Catalysts derived from K₂ReCl₆ exhibit intrinsic bifunctionality, simultaneously catalyzing double bond isomerization and metathesis of 1-octene at room temperature [2]. This capability enables streamlined processes for producing value-added olefins and specialty chemicals.

Low-Temperature Thermodynamic and Magnetic Studies

The uniquely low rotary mode frequency (28.6 cm⁻¹) and well-defined antiferromagnetic transition (Curie point 12.4 ± 0.5 K) of K₂ReCl₆ provide a model system for investigating lattice dynamics and magnetic ordering phenomena in 5d antifluorites [3][4].

Electrochemical Rhenium Deposition and Recovery

The single-step reversible reduction of K₂ReCl₆ to metallic Re in molten fluoride eutectic contrasts with the two-step mechanism of perrhenate salts, offering a potentially more efficient route for electrodepositing rhenium coatings and recovering rhenium from process streams [5].

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